1,7-Diisothiocyanatoheptane
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H14N2S2 |
|---|---|
Molecular Weight |
214.4 g/mol |
IUPAC Name |
1,7-diisothiocyanatoheptane |
InChI |
InChI=1S/C9H14N2S2/c12-8-10-6-4-2-1-3-5-7-11-9-13/h1-7H2 |
InChI Key |
UKPBPYXUKRABHU-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCN=C=S)CCCN=C=S |
Origin of Product |
United States |
Synthetic Methodologies for 1,7 Diisothiocyanatoheptane
Precursor Synthesis Routes
The creation of a suitable heptane-based precursor is the foundational step in the synthesis of 1,7-diisothiocyanatoheptane. The most common precursor is 1,7-diaminoheptane (B1222138), for which several synthetic routes have been established.
1,7-Diaminoheptane, also known as heptamethylenediamine, is a key intermediate in the production of this compound. ontosight.ainih.gov It is a versatile building block in organic synthesis due to the presence of two primary amine groups at either end of a seven-carbon chain. smolecule.com A number of synthetic pathways to obtain this precursor have been explored:
Reduction of Dinitriles: The hydrogenation of the corresponding dinitrile, pimelonitrile (1,5-dicyanopentane), can yield 1,7-diaminoheptane. smolecule.com
From 1,7-Dibromoheptane (B124887): The reaction of 1,7-dibromoheptane with ammonia (B1221849) can also produce 1,7-diaminoheptane. ontosight.ai
Reductive Amination: Aldehydes or ketones can be reacted with ammonia or primary amines under reducing conditions to form the diamine. smolecule.com
From Azelaic Acid: 1,7-Diaminoheptane can be synthesized from azelaic acid. chemicalbook.com
Derivatives of 1,7-diaminoheptane can also serve as precursors. For instance, N'-benzyloxycarbonyl-1,7-diaminoheptane has been synthesized, demonstrating the potential for using protected diamines in subsequent reactions. prepchem.com
| Starting Material | Reaction Type | Description | Reference |
|---|---|---|---|
| Pimelonitrile (1,5-Dicyanopentane) | Hydrogenation of Nitriles | The reduction of the nitrile groups at both ends of the carbon chain yields the corresponding primary amines. | smolecule.com |
| 1,7-Dibromoheptane | Reaction with Ammonia | The substitution of the bromine atoms with amino groups from ammonia leads to the formation of the diamine. | ontosight.ai |
| Heptanedial (or related diketone) | Reductive Amination | The reaction with ammonia or a primary amine in the presence of a reducing agent converts the carbonyl groups to amino groups. | smolecule.com |
| Azelaic Acid | Multi-step synthesis | Conversion of the carboxylic acid groups to amides followed by reduction can produce the diamine. | chemicalbook.com |
Beyond the direct synthesis of 1,7-diaminoheptane, alternative strategies focus on the functionalization of a heptane (B126788) backbone with groups that can be readily converted to isothiocyanates. One such strategy involves the synthesis of 1,7-dinitroheptane, which can then be reduced to 1,7-diaminoheptane as a subsequent step. ontosight.ai Another approach is the use of 1,7-dibromoheptane, which not only serves as a precursor to the diamine but could potentially be used in other nucleophilic substitution reactions to introduce different functionalities.
Introduction of Isothiocyanate Functionality
The conversion of the terminal amino groups of 1,7-diaminoheptane into isothiocyanate groups is the critical final stage in the synthesis of this compound. This transformation is typically achieved through thiocarbonylation reactions.
The traditional and most direct method for synthesizing isothiocyanates from primary amines involves the use of thiophosgene (B130339) (thiocarbonyl chloride, CSCl₂). evitachem.comthieme-connect.com This highly reactive compound readily reacts with primary amines to form the corresponding isothiocyanates. thieme-connect.comnih.gov The reaction with 1,7-diaminoheptane would proceed at both amine terminals to yield this compound. While effective, the high toxicity and hazardous nature of thiophosgene have driven the search for safer alternatives. thieme-connect.commdpi.com
Another conventional approach involves the reaction of the diamine with carbon disulfide in the presence of a base. evitachem.com
In recent years, significant research has focused on developing milder and less hazardous methods for the synthesis of isothiocyanates. mdpi.com Many of these modern methods follow a two-step, one-pot procedure where the primary amine is first converted to a dithiocarbamate (B8719985) intermediate by reacting it with carbon disulfide and an organic base. mdpi.com This intermediate is then treated with a desulfurating agent to yield the isothiocyanate. mdpi.com
A variety of desulfurating agents have been developed for this purpose, including:
Tosyl chloride mdpi.com
Sodium persulfate mdpi.com
Iodine mdpi.com
Mesyl chloride mdpi.com
Ethyl chloroformate mdpi.com
Di-tert-butyl dicarbonate (B1257347) (Boc₂O) mdpi.comcbijournal.com
Cyanuric chloride mdpi.com
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) mdpi.com
The use of elemental sulfur in combination with other reagents is also being explored as a more atom-efficient approach. mdpi.comencyclopedia.pub Furthermore, thiophosgene surrogates such as di-(2-pyridyl) thionocarbamate and 1,1'-thiocarbonyldiimidazole (B131065) have been introduced to circumvent the direct use of thiophosgene. mdpi.com
| Reagent/Method | General Procedure | Advantages | Reference |
|---|---|---|---|
| Carbon Disulfide and a Desulfurating Agent | Two-step, one-pot reaction via a dithiocarbamate intermediate. | Avoids the use of highly toxic thiophosgene. A wide range of desulfurating agents are available. | mdpi.com |
| Di-tert-butyl dicarbonate (Boc₂O) | Used as a desulfurating agent for dithiocarbamates. By-products are often volatile and easily removed. | Clean workup procedures, often avoiding chromatography. | cbijournal.com |
| DMT/NMM/TsO⁻ | A newer desulfurating reagent for the conversion of dithiocarbamates. | Efficient for synthesizing a variety of isothiocyanates. | mdpi.com |
| Elemental Sulfur | Used in various methods, including the sulfurization of isocyanides. | Atom-efficient and a more sustainable approach. | mdpi.comencyclopedia.pub |
| Thiophosgene Surrogates (e.g., 1,1'-thiocarbonyldiimidazole) | These reagents act as thiocarbonyl transfer agents, mimicking the reactivity of thiophosgene. | Safer alternatives to thiophosgene. | mdpi.com |
Process Optimization in this compound Synthesis
Optimizing the synthesis of this compound involves fine-tuning reaction conditions to maximize yield, minimize by-products, and ensure a safe and efficient process. For modern methods involving dithiocarbamate intermediates, the choice of the desulfurating agent and the reaction conditions can be critical. mdpi.com The use of microwave radiation has been shown to accelerate the conversion of dithiocarbamates to isothiocyanates. mdpi.com For large-scale industrial applications, developing protocols that utilize readily available and inexpensive reagents, have short reaction times, and result in high yields of pure products are advantageous. cbijournal.com The development of one-pot processes and methods that allow for easy purification, such as those where by-products are volatile, are key aspects of process optimization. cbijournal.com
Sustainable and Green Chemistry Aspects in Synthetic Pathways
The synthesis of this compound, like many chemical manufacturing processes, is increasingly being scrutinized through the lens of green and sustainable chemistry. The goal is to develop synthetic routes that are not only efficient in yield but also minimize environmental impact and enhance safety. This involves a critical evaluation of starting materials, reagents, solvents, and reaction conditions, moving away from hazardous substances and energy-intensive processes toward more benign and sustainable alternatives.
Traditional synthetic methodologies for preparing this compound typically start from its corresponding diamine, 1,7-diaminoheptane. A prevalent method involves the use of highly toxic reagents such as thiophosgene or carbon disulfide. evitachem.com While effective, these classical routes raise significant environmental and safety concerns due to the high toxicity and hazardous nature of the reagents involved.
One promising green alternative is the use of elemental sulfur as the sulfur source. This approach avoids the high toxicity associated with thiophosgene and carbon disulfide. nih.gov Another innovative and sustainable method is electrochemical synthesis, which can produce isothiocyanates from primary amines and carbon disulfide under mild conditions and without the need for a supporting electrolyte. gre.ac.uk Furthermore, the use of less hazardous desulfurization agents is a key area of research. For instance, methods have been developed that utilize sodium persulfate in water, offering a much greener solvent and reagent profile compared to traditional methods. nih.gov The application of peptide coupling reagents has also been explored for the synthesis of aliphatic isothiocyanates, presenting another potential green route. researchgate.net
The following table provides a comparative overview of traditional versus potential green synthetic methodologies for producing this compound, based on general advancements in isothiocyanate synthesis.
Interactive Data Table: Comparison of Synthetic Methodologies for Isothiocyanates
| Feature | Traditional Method | Potential Green Method 1 | Potential Green Method 2 |
| Starting Material | 1,7-Diaminoheptane | 1,7-Diaminoheptane | 1,7-Diaminoheptane |
| Sulfur Source | Thiophosgene or Carbon Disulfide evitachem.com | Elemental Sulfur nih.gov | Carbon Disulfide gre.ac.uk |
| Key Reagent/Catalyst | Base (e.g., triethylamine) organic-chemistry.org | Amine catalysts (e.g., DBU) | Electrochemical cell gre.ac.uk |
| Solvent | Chlorinated solvents | Greener solvents (e.g., Cyrene™, GBL) | Typically acetonitrile (B52724) or DMF gre.ac.uk |
| Byproducts | Toxic and hazardous waste | Less toxic byproducts | Minimal byproducts |
| Green Chemistry Principle | - | Use of less hazardous reagents, catalysis | Energy efficiency, cleaner process |
This table is generated based on general findings for isothiocyanate synthesis and proposes potential pathways for this compound.
Research into greener synthetic routes for isothiocyanates is ongoing, with a focus on improving yields, reducing reaction times, and further minimizing environmental impact. The development of catalytic systems that are both highly efficient and recyclable is a particular area of interest, as is the use of renewable feedstocks and solvent-free reaction conditions. These advancements hold the promise of making the production of specialty chemicals like this compound more sustainable in the long term.
Chemical Reactivity and Mechanistic Investigations of 1,7 Diisothiocyanatoheptane
Nucleophilic Addition Reactions of Isothiocyanate Groups
The isothiocyanate moiety is a versatile functional group that readily reacts with a wide range of nucleophiles. The central carbon atom is highly susceptible to nucleophilic attack due to the electron-withdrawing effects of the adjacent nitrogen and sulfur atoms.
The reaction between isothiocyanates and primary or secondary amines is a well-established and efficient method for the formation of thiourea (B124793) derivatives. nih.govrsc.org In the case of 1,7-diisothiocyanatoheptane, its bifunctional nature allows it to react with diamines to produce polythioureas, which are polymers containing repeating thiourea units in their backbone. researchgate.netrsc.org This polyaddition reaction is a step-growth polymerization process.
The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isothiocyanate group. This is followed by a proton transfer from the amine to the nitrogen of the isothiocyanate, resulting in the stable thiourea linkage. rsc.org The reaction is generally rapid and proceeds with high yields, often at room temperature without the need for a catalyst. researchgate.net
The general reaction scheme is as follows:
R-N=C=S + R'-NH₂ → R-NH-C(=S)-NH-R'
For the polymerization of this compound with a diamine, the reaction would be:
n S=C=N-(CH₂)₇-N=C=S + n H₂N-R-NH₂ → [-C(=S)-NH-(CH₂)₇-NH-C(=S)-NH-R-NH-]n
The properties of the resulting polythioureas, such as their thermal stability, crystallinity, and mechanical strength, can be tailored by varying the structure of the diamine co-monomer. researchgate.netrsc.org
Table 1: Examples of Polythiourea Synthesis from Diisothiocyanates and Diamines
| Diisothiocyanate | Diamine | Polymer | Key Findings |
|---|---|---|---|
| 1,4-Phenylene diisothiocyanate | Various amines | Polythioureas | Catalyst-free, reversible, and allows for tuning of dynamicity and mechanical performance. researchgate.net |
| Various diisothiocyanates | 1,5-Diaminopentane | Polythioureas | High purity of monomers is crucial for achieving high molecular weights. kit.edu |
Isothiocyanates can also react with alcohol nucleophiles to yield thiocarbamates. nih.gov However, this reaction is generally less facile than the reaction with amines. The outcome of the reaction can be influenced by the structure of the alcohol. For instance, reactions with long-chain alcohols such as n-hexanol, n-heptanol, and n-octanol have been reported to exclusively produce N-aryl-O-alkyl carbamates. nih.gov In contrast, reactions with smaller-chain alcohols may lead to the formation of symmetrical 1,3-disubstituted ureas and thioureas as byproducts. nih.gov
The formation of thiocarbamates from this compound would involve the nucleophilic attack of the alcohol's oxygen atom on the isothiocyanate carbon. In some cases, this reaction may be reversible or require specific catalysts or conditions to proceed efficiently. The hydrolysis of this compound in aqueous or acidic environments can also lead to the formation of corresponding thiocarbamates. nih.gov
There are two isomeric forms of thiocarbamates: O-thiocarbamates and S-thiocarbamates. wikipedia.org The reaction of an isothiocyanate with an alcohol typically yields an O-thiocarbamate.
The reaction of isothiocyanates with thiol nucleophiles leads to the formation of dithiocarbamate (B8719985) adducts. nih.govontosight.ai This reaction is of significant biological importance as it is a primary mechanism by which isothiocyanates interact with proteins and peptides containing cysteine residues. nih.gov The reaction is generally reversible, and the dithiocarbamate can act as a transport form of the parent isothiocyanate. nih.gov
The reaction involves the nucleophilic attack of the thiol's sulfur atom on the electrophilic carbon of the isothiocyanate group. The reactivity of isothiocyanates with thiols can be influenced by the carbon chain length of the isothiocyanate, with reactivity generally decreasing as the chain length increases. nih.gov
The bifunctionality of this compound allows it to react with dithiols to form polydithiourethanes. nii.ac.jpacs.org This polymerization proceeds via a reversible addition reaction and can be catalyzed by amines. nii.ac.jp The resulting polymers have shown potential as reprocessable materials due to the dynamic nature of the dithiocarbamate linkage. nii.ac.jp
Table 2: Reactivity of Isothiocyanates with Thiol Nucleophiles
| Isothiocyanate Type | Thiol Nucleophile | Product | Key Findings |
|---|---|---|---|
| Aliphatic/Aromatic | Glutathione (GSH) | Dithiocarbamate | Reversible reaction; important for biological activity and detoxification. nih.gov |
| Diisothiocyanates | Dithiols | Polydithiourethanes | Reversible polymerization; potential for self-healing and reprocessable materials. nii.ac.jp |
Cycloaddition Chemistry Involving Isothiocyanate Moieties
The isothiocyanate group can participate in various cycloaddition reactions, acting as a dipolarophile or a component in [4+2] and [2+2] cycloadditions. mdpi.com These reactions provide routes to various heterocyclic compounds.
One of the notable cycloaddition reactions is the 1,3-dipolar cycloaddition. wikipedia.orgorganic-chemistry.org In this type of reaction, a 1,3-dipole reacts with a dipolarophile (in this case, the C=S or C=N bond of the isothiocyanate) to form a five-membered ring. wikipedia.org For instance, nitrile oxides can react with thioureas (which can be formed in situ from isothiocyanates) in a 1,3-dipolar cycloaddition to generate unstable 1,4,2-oxathiazoline intermediates that rearrange to the desired products. nih.govbeilstein-journals.org
Isothiocyanates can also undergo [4+2] cycloaddition reactions, also known as Diels-Alder reactions, where they can act as the dienophile. wikipedia.org This involves the reaction with a conjugated diene to form a six-membered heterocyclic ring. Furthermore, [2+2] cycloaddition reactions across the C=N or C=S bond of the isothiocyanate group have been observed, for example, in reactions with certain metal complexes and on semiconductor surfaces. researchgate.netnih.gov
While the general reactivity of the isothiocyanate group in cycloadditions is established, specific examples involving this compound are not extensively documented in the literature. However, the presence of two isothiocyanate groups suggests the potential for forming interesting polymeric or macrocyclic structures through cycloaddition reactions.
Polymerization Mechanisms Initiated by this compound
Beyond the polyaddition reactions with diamines and dithiols, the isothiocyanate groups of this compound can potentially be involved in other types of polymerization.
The homopolymerization of isothiocyanates is less common than their copolymerization. However, cationic polymerization of isothiocyanates has been reported. nih.gov This process can be initiated by cationic initiators that attack the electron-rich sulfur or nitrogen atom of the isothiocyanate group, leading to the formation of a growing polymer chain. The polymerization of isothiocyanate derivatives of soybean oil has also been demonstrated, suggesting that under certain conditions, the isothiocyanate group can be induced to polymerize. researchgate.net
Another potential pathway for polymerization is through the copolymerization of isothiocyanates with other monomers. For example, the copolymerization of isothiocyanates with nonactivated aziridines has been shown to produce polyisothioureas through a zwitterionic intermediate. figshare.com This can proceed via either a condensation or a chain-growth mechanism. While not strictly a homopolymerization of this compound, it demonstrates the ability of the isothiocyanate group to participate in chain-growth polymerization processes.
Table 3: Chemical Compound Names
| Compound Name |
|---|
| This compound |
| 1,4-Phenylene diisothiocyanate |
| 1,5-Diaminopentane |
| n-Hexanol |
| n-Heptanol |
| n-Octanol |
| Glutathione |
| Cysteine |
| Nitrile oxide |
| Thiourea |
| Polythiourea |
| Thiocarbamate |
| Dithiocarbamate |
| Polydithiourethane |
| Polyisothiourea |
Derivatization Strategies for Enhanced Research Applications
Derivatization for Chromatographic Performance Enhancement
In HPLC, derivatization is often employed to introduce a chromophore or fluorophore into the analyte molecule, thereby enhancing its detectability by UV-Vis or fluorescence detectors. researchgate.net The isothiocyanate groups of 1,7-diisothiocyanatoheptane can react with non-chromophoric, amine-containing analytes to form thiourea (B124793) derivatives. While this compound itself is not a strong chromophore, its reaction with an analyte could be the first step in a two-step derivatization process, where a second reagent containing a chromophore is introduced.
Alternatively, this compound could be used to link an analyte to a fluorescent tag that also possesses an amine group. The reaction would proceed as follows: the diisothiocyanate would first react with the fluorescent tag, and the remaining isothiocyanate group would then react with the target analyte. This creates a fluorescent derivative of the analyte, enabling highly sensitive detection. Reagents like dansyl chloride and 9-fluorenylmethyl chloroformate (Fmoc-Cl) are commonly used for fluorescent derivatization of amines. researchgate.netresearchgate.net
Table 1: Theoretical HPLC Derivatization Strategy using this compound
| Analyte (Amine-Containing) | Derivatization Product | Detection Wavelength (nm) | Potential Advantage |
| Aliphatic Amine | Thiourea Derivative | ~240-260 | Enhanced UV absorbance |
| Amino Acid | Fluorescently-tagged Thiourea | Excitation/Emission specific to tag | High sensitivity fluorescence detection |
| Polyamines | Cross-linked Thiourea polymers | ~240-260 | Potential for unique chromatographic separation |
Note: This table is illustrative and based on the theoretical reactivity of this compound.
For GC analysis, derivatization is primarily used to increase the volatility and thermal stability of polar analytes. research-solution.comgnomio.comresearchgate.net Compounds with polar functional groups like -OH, -NH2, and -SH are often derivatized to reduce hydrogen bonding and improve their chromatographic behavior. research-solution.com Common derivatization methods for GC include silylation, acylation, and alkylation. research-solution.comresearchgate.net
The reaction of this compound with amine-containing analytes would form less polar thiourea derivatives. This could potentially make the analytes more amenable to GC analysis by increasing their volatility. The resulting derivative would also have a higher molecular weight, which can be advantageous in mass spectrometric detection coupled with GC. jfda-online.com
Table 2: Potential GC Amenability of Analytes Before and After Derivatization with this compound
| Analyte | Original Volatility | Derivative | Predicted Volatility of Derivative |
| Putrescine | Low | Bis-thiourea adduct | Increased |
| Cadaverine | Low | Bis-thiourea adduct | Increased |
| Spermidine | Very Low | Tris-thiourea adduct | Increased |
Note: This table presents a hypothetical scenario based on general principles of GC derivatization.
Functional Derivatization for Advanced Spectroscopic Probes
Spectroscopic probes are molecules that can signal the presence of a specific analyte through a change in their spectroscopic properties, such as fluorescence or absorbance. rsc.orgcas.cn The design of such probes often involves a recognition moiety that selectively interacts with the analyte and a signaling moiety (fluorophore or chromophore). rsc.org
This compound could serve as a flexible linker to connect a recognition element to a signaling element. For instance, one isothiocyanate group could be reacted with an amine-containing fluorophore. The other isothiocyanate group could then be reacted with a molecule that has a high affinity for a specific target. This would create a targeted spectroscopic probe. The seven-carbon chain provides flexibility, which can be important for allowing both the recognition and signaling moieties to function effectively.
Selective Derivatization for Enhanced Research Applications
Selective Derivatization for Site-Specific Investigations
Selective derivatization is a chemical strategy used to modify a specific functional group within a molecule to produce a new compound, or derivative, with properties more suitable for a particular analytical or research application. researchgate.netresearchgate.net This process is fundamental in many areas of chemical and biological research, enabling scientists to probe molecular structures, functions, and interactions with high specificity. The goal of such derivatization is often to enhance detectability, improve separation in techniques like chromatography, or to introduce specific structural constraints for investigative purposes. ddtjournal.comresearchgate.net
This compound is a key reagent in this field, functioning as a homobifunctional crosslinking agent. gbiosciences.comcreative-proteomics.com Its structure is characterized by two reactive isothiocyanate (-N=C=S) groups located at either end of a flexible seven-carbon aliphatic chain (heptane). This specific architecture makes it a valuable tool for creating covalent bonds between nucleophilic functional groups, thereby providing spatial information based on its defined length.
The primary mechanism of action for this compound involves the electrophilic nature of the carbon atom in the isothiocyanate groups. evitachem.com These groups readily react with nucleophiles, most notably the primary amine groups found in proteins, such as the epsilon-amino group of lysine (B10760008) residues. creative-proteomics.comevitachem.com The reaction results in the formation of a highly stable thiourea bond, effectively and irreversibly linking the target sites.
Key Properties of this compound
| Property | Description |
|---|---|
| Molecular Formula | C9H14N2S2 |
| Molar Mass | 214.36 g/mol |
| Structure | S=C=N-(CH2)7-N=C=S |
| Functional Class | Homobifunctional Crosslinker |
| Reactive Groups | Isothiocyanate (-N=C=S) |
| Spacer Arm Length | ~11.8 Å (Angstroms) |
| Target Groups | Primary amines (e.g., Lysine), Thiols (e.g., Cysteine) |
This table presents the fundamental chemical and physical properties of this compound relevant to its application in derivatization.
The defined length of the heptane (B126788) spacer arm is critical for site-specific investigations, acting as a molecular ruler. When this reagent successfully crosslinks two points within a single protein (intramolecular) or between two different proteins (intermolecular), it provides direct evidence that these sites are within a specific maximum distance of each other. gbiosciences.com This principle is extensively applied in structural biology to map the three-dimensional arrangement of protein subunits and to study protein folding and conformational changes. gbiosciences.comcreative-proteomics.com For instance, a change in a protein's conformation might bring two lysine residues closer together or move them further apart, which can be detected by a change in the efficiency of crosslinking with this compound.
Another key application is the immobilization of molecules for interaction studies. thermofisher.com One of the isothiocyanate groups can be used to covalently attach a protein or other molecule of interest to a solid support that has been functionalized with amine groups. The second, unreacted isothiocyanate group remains available to capture interacting partners from a solution, allowing for the specific investigation of binding events.
Research Applications in Site-Specific Derivatization
| Application Area | Derivatization Target | Principle of Investigation | Information Gained |
|---|---|---|---|
| Protein Structure Analysis | Epsilon-amino groups of Lysine residues | Intramolecular crosslinking imposes a distance constraint based on the spacer arm length. gbiosciences.comcreative-proteomics.com | Provides data on the proximity of amino acid residues, aiding in the modeling of tertiary and quaternary protein structures. creative-proteomics.com |
| Protein-Protein Interaction Mapping | Amine or thiol groups on interacting protein surfaces | Intermolecular crosslinking covalently traps transient or weak interactions between proteins. | Identifies interaction partners and maps the interface of protein complexes. |
| Conformational Change Studies | Spatially distinct nucleophilic sites on a single protein | Changes in crosslinking patterns (presence or absence of a link) reflect shifts in protein conformation. elifesciences.org | Elucidates the dynamics of protein movement and function, such as in enzyme activation or signaling. |
| Surface Immobilization for Affinity Assays | Surface amines on a solid support and a nucleophile on the target molecule | One end of the crosslinker anchors the target molecule to a surface, leaving the other end free for interaction studies. thermofisher.com | Enables the study of binding kinetics and the identification of binding partners for an immobilized ligand or protein. |
This table summarizes the principal research applications where this compound is used as a derivatization agent for specific investigative purposes.
Advanced Analytical Methodologies for 1,7 Diisothiocyanatoheptane in Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental for isolating 1,7-diisothiocyanatoheptane from complex matrices and for its accurate quantification. The choice of technique often depends on the sample matrix, the required sensitivity, and the volatility of the compound.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary technique for the analysis of isothiocyanates (ITCs), including this compound. This approach offers high sensitivity and selectivity, making it suitable for complex biological and environmental samples.
Due to the non-polar nature of many ITCs, reversed-phase liquid chromatography is commonly employed. However, a significant challenge in the analysis of ITCs is their reactivity and, in some cases, poor ionization efficiency. To overcome this, a pre-column derivatization step is often utilized. A widely adopted method involves reacting the isothiocyanate group with a thiol-containing molecule, such as N-acetyl-L-cysteine (NAC), to form a dithiocarbamate (B8719985). This derivatization not only stabilizes the analyte but also improves its chromatographic behavior and ionization efficiency in electrospray ionization (ESI) sources.
Tandem mass spectrometry (MS/MS) provides an additional layer of specificity, allowing for the selective detection and quantification of the target analyte even in the presence of co-eluting matrix components. This is typically achieved using the Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion of the derivatized analyte is selected and fragmented, and a resulting characteristic product ion is monitored.
Table 1: Illustrative LC-MS/MS Parameters for Isothiocyanate Analysis This table presents typical starting parameters for the analysis of a derivatized isothiocyanate like this compound.
| Parameter | Typical Condition |
|---|---|
| LC Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (B52724) or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.6 mL/min |
| Ionization Source | Electrospray Ionization (ESI), typically in negative mode for NAC derivatives |
| MS Analysis Mode | Multiple Reaction Monitoring (MRM) |
Gas chromatography coupled with mass spectrometry (GC-MS) is an excellent separation technique for the identification and determination of volatile and semi-volatile organic compounds, including this compound. The identity of compounds separated by the GC column can be confirmed using the mass spectrometer.
In GC-MS analysis, the sample is injected into a heated port where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase of the column. A key consideration for ITC analysis is their potential for thermal degradation in the high-temperature environment of the GC injector. Therefore, optimization of the injection temperature is crucial to prevent the formation of degradation products like nitriles.
Following separation, the analyte enters the mass spectrometer, where it is typically ionized by electron ionization (EI). This high-energy ionization method causes predictable fragmentation of the molecule, creating a unique mass spectrum that serves as a "fingerprint" for identification.
Table 2: Representative GC-MS Methodological Parameters This table outlines common parameters for the GC-MS analysis of isothiocyanates.
| Parameter | Typical Condition |
|---|---|
| GC Column | Mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 - 1.5 mL/min) |
| Injector Temperature | 200 - 250 °C (Optimized to minimize degradation) |
| Oven Program | Initial temp (e.g., 50 °C), ramp to final temp (e.g., 280 °C) |
| Ionization Source | Electron Ionization (EI) at 70 eV |
| MS Analysis Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM, for quantification) |
Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate analytes within a narrow capillary. For neutral compounds like this compound, a modification known as Micellar Electrokinetic Capillary Chromatography (MECC) is employed.
In MECC, a surfactant is added to the buffer solution at a concentration above its critical micelle concentration. These micelles act as a pseudo-stationary phase, and neutral analytes partition between the aqueous buffer and the hydrophobic interior of the micelles, allowing for their separation. CE methods offer advantages such as high separation efficiency, short analysis times, and minimal consumption of sample and reagents. In some applications, derivatization of the ITC can be performed to introduce a charge, enabling separation by other CE modes, or to attach a fluorescent tag for highly sensitive detection.
Table 3: General Parameters for Capillary Electrophoresis (MECC) of Isothiocyanates This table provides a general overview of conditions for analyzing neutral isothiocyanates by MECC.
| Parameter | Typical Condition |
|---|---|
| Capillary | Fused-silica (e.g., 50 µm i.d., 50-75 cm total length) |
| Background Electrolyte (BGE) | Borate or phosphate (B84403) buffer at a controlled pH |
| Surfactant | Sodium dodecyl sulfate (B86663) (SDS) |
| Separation Voltage | 15 - 30 kV |
| Injection Mode | Hydrodynamic or Electrokinetic |
| Detection | UV-Vis or Laser-Induced Fluorescence (LIF) if derivatized |
Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound, providing detailed information about its atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Through various NMR experiments, the precise arrangement of carbon and hydrogen atoms in this compound can be determined.
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the methylene (B1212753) groups of the heptane (B126788) backbone.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values in ppm relative to TMS, based on general values for similar structures.
| Atom Position (NCS-CH₂-CH₂-CH₂-CH₂-CH₂-CH₂-CH₂-NCS) | Technique | Predicted Chemical Shift (ppm) |
|---|---|---|
| C1, C7 (-CH₂-NCS) | ¹H NMR | ~3.5 |
| C2, C6 (-CH₂-CH₂-NCS) | ¹H NMR | ~1.7 |
| C3, C4, C5 (central -CH₂-) | ¹H NMR | ~1.4 |
| -N=C=S | ¹³C NMR | ~130 (Typically very broad) |
| C1, C7 (-CH₂-NCS) | ¹³C NMR | ~45 |
| C2, C6 (-CH₂-CH₂-NCS) | ¹³C NMR | ~30 |
| C3, C5 (-CH₂-) | ¹³C NMR | ~26 |
| C4 (-CH₂-) | ¹³C NMR | ~28 |
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying the presence of specific functional groups. The isothiocyanate group (-N=C=S) has a very distinct and characteristic vibrational signature.
In IR spectroscopy, the most prominent feature for an isothiocyanate is a very strong and sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=S moiety. This band typically appears in the region of 2050-2150 cm⁻¹. The presence of this intense band is a clear indicator of the isothiocyanate functional group.
Raman spectroscopy also detects the vibrations of the -N=C=S group. While the asymmetric stretch is often weak in the Raman spectrum, the symmetric stretching vibration, which is typically weak or absent in the IR spectrum, gives rise to a signal. Other vibrations, such as C-S stretching and N=C=S bending modes, can also be observed, providing further structural confirmation.
Table 5: Characteristic Vibrational Frequencies for the Isothiocyanate (-NCS) Group
| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Asymmetric Stretch (νₐₛ(NCS)) | Infrared (IR) | 2050 - 2150 | Very Strong, Sharp |
| Symmetric Stretch (νₛ(NCS)) | Raman | 1300 - 1400 | Medium to Strong |
| N=C=S Bending | Infrared (IR) / Raman | 450 - 500 | Variable |
| C-S Stretch | Infrared (IR) / Raman | ~755 | Variable |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical tool for studying compounds containing chromophores, which are functional groups that absorb light in the UV-Vis spectrum. The isothiocyanate group (-N=C=S) in this compound acts as a chromophore, allowing for its detection and quantification.
The absorption of UV radiation by the isothiocyanate moiety primarily involves the excitation of non-bonding electrons (n) from the sulfur and nitrogen atoms to anti-bonding pi orbitals (π). This electronic transition, designated as n → π, is characteristic of the isothiocyanate functional group. uzh.ch For simple aliphatic isothiocyanates, this transition typically results in an absorption maximum (λmax) in the ultraviolet region, generally between 240 and 250 nm. The intensity of this absorption, governed by the Beer-Lambert law, is directly proportional to the concentration of the compound in a non-absorbing solvent, making UV-Vis spectroscopy a straightforward method for quantification. uzh.ch
While the heptane chain itself does not absorb in the UV-Vis region, the presence of two terminal isothiocyanate groups in this compound would be expected to result in a molar absorptivity approximately double that of a mono-isothiocyanate of similar chain length. The precise λmax can be influenced by the solvent used, a phenomenon known as solvatochromism.
Table 1: Typical UV Absorption Maxima for Isothiocyanate Electronic Transitions
| Compound | Type | Typical λmax (nm) | Electronic Transition |
|---|---|---|---|
| Allyl Isothiocyanate | Alkenyl | ~245 | n → π* |
| Benzyl Isothiocyanate | Aromatic | ~248 | n → π* |
| Phenethyl Isothiocyanate | Aromatic | ~246 | n → π* |
| Sulforaphane | Aliphatic | ~245 | n → π* |
| This compound | Aliphatic | ~245-250 (Predicted) | n → π * |
Note: The λmax for this compound is an educated prediction based on the behavior of similar aliphatic isothiocyanates.
Electrochemical Detection Methods in Research Settings
Electrochemical detection offers a sensitive and often cost-effective alternative to spectroscopic methods for the analysis of electroactive compounds. While less common than chromatography for isothiocyanate analysis, electrochemical sensors and techniques like voltammetry can be developed for their detection. The isothiocyanate group can be susceptible to oxidation or reduction at an electrode surface under specific potential conditions.
In a research setting, cyclic voltammetry (CV) could be employed to investigate the electrochemical behavior of this compound. This would involve scanning a potential range to identify the oxidation and reduction peaks specific to the molecule, providing qualitative information and insights into its reaction mechanisms. For quantitative analysis, more sensitive techniques such as differential pulse voltammetry (DPV) or square wave voltammetry (SWV) would be utilized. These methods can achieve low detection limits by minimizing background currents. mdpi.com
The development of a selective electrochemical sensor for this compound might involve modifying the electrode surface with specific materials, such as nanoparticles or polymers, to enhance the signal and improve selectivity for the target analyte. mdpi.com
Table 2: Performance Characteristics of an Exemplary Electrochemical Sensor for Carbosulfan (B1218777)
| Parameter | Value |
|---|---|
| Technique | Cyclic Voltammetry |
| Electrode | Laser-Reduced Graphene Oxide/Silver Nanoparticle Sensor |
| Linear Dynamic Range | 0.01–10 mg kg⁻¹ |
| Limit of Detection (LOD) | 0.005 mg kg⁻¹ |
| Recovery in Spiked Samples | 90% to 105% |
Data adapted from a study on the electrochemical detection of carbosulfan to illustrate typical performance metrics. mdpi.com
Advanced Sample Preparation Techniques
Effective sample preparation is a critical prerequisite for accurate and reliable analysis, aiming to isolate this compound from the sample matrix, remove interferences, and concentrate the analyte to a level suitable for detection.
Solid-Phase Extraction (SPE) is a widely used technique for sample cleanup and concentration that partitions analytes between a solid sorbent and a liquid mobile phase. thermofisher.com For isolating aliphatic isothiocyanates like this compound from aqueous samples, reversed-phase SPE is typically employed. waters.com
The protocol involves several key steps:
Conditioning: The sorbent (e.g., C18-bonded silica (B1680970) or a polymeric sorbent) is activated with a solvent like methanol, followed by equilibration with water or a buffer. waters.com
Loading: The sample is passed through the SPE cartridge, and the non-polar analyte adsorbs to the sorbent.
Washing: The cartridge is washed with a polar solvent (e.g., water) to remove salts and other polar impurities.
Elution: The target analyte, this compound, is eluted from the sorbent using a small volume of a non-polar organic solvent, such as isopropanol (B130326) or acetonitrile. mostwiedzy.pl
Studies comparing different SPE sorbents have shown that polymer-based sorbents, such as those made of divinylbenzene (B73037) (DVB), often provide the highest and most consistent recovery rates for a range of isothiocyanates. nih.gov
Table 3: Comparison of SPE Sorbent Performance for Isothiocyanate Extraction
| SPE Sorbent Type | Target Analytes | Average Recovery Rate | Key Findings |
|---|---|---|---|
| Divinylbenzene/N-vinylpyrrolidone Copolymer | Aliphatic & Aromatic ITCs | 86.7% - 95.6% | Most balanced extraction efficiency for polar and nonpolar ITCs. nih.gov |
| C18-bonded Silica | Aliphatic & Aromatic ITCs | Variable | Higher recovery for less polar aromatic ITCs; lower for polar aliphatic ITCs. nih.gov |
| Graphitized Carbon | Aliphatic & Aromatic ITCs | Variable | Similar performance to C18, favoring less polar compounds. nih.gov |
Liquid-Liquid Extraction (LLE) is a fundamental separation technique based on the differential solubility of a compound in two immiscible liquids, typically an aqueous phase and an organic solvent. phenomenex.com To extract the relatively non-polar this compound from an aqueous matrix, a water-immiscible organic solvent is used.
The choice of solvent is critical and depends on the polarity of the target isothiocyanate. Solvents like dichloromethane, chloroform, or ethyl acetate (B1210297) are commonly used. nih.gov The procedure generally involves vigorously mixing the sample with the extraction solvent in a separatory funnel. The analyte partitions into the organic phase, which is then separated, dried, and concentrated for analysis. The efficiency of LLE can be optimized by adjusting the pH of the aqueous phase or by performing multiple extractions with smaller volumes of solvent. phenomenex.com
Table 4: Common Organic Solvents for LLE of Isothiocyanates
| Solvent | Polarity | Target Isothiocyanates | Notes |
|---|---|---|---|
| Dichloromethane | Medium | Sulforaphane | Widely used for extracting isothiocyanates after enzymatic hydrolysis from plant matter. nih.gov |
| Ethyl Acetate | Medium | Sulforaphane | An effective alternative to dichloromethane. nih.gov |
| n-Hexane | Non-polar | Phenethyl Isothiocyanate | Often used as a reference non-polar solvent. nih.gov |
Supercritical Fluid Extraction (SFE) is a "green" extraction technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the solvent. ajgreenchem.com A substance becomes a supercritical fluid when it is heated and pressurized above its critical temperature and pressure, exhibiting properties of both a liquid and a gas. wikipedia.org Supercritical CO₂ is an excellent solvent for non-polar molecules like this compound.
The key advantage of SFE is the tunability of the solvent strength by modifying the pressure and temperature. mdpi.com This allows for selective extraction of target compounds. The addition of a small amount of a co-solvent, such as ethanol (B145695) or methanol, can modify the polarity of the supercritical fluid, enabling the extraction of a wider range of compounds. wikipedia.org After extraction, the CO₂ is simply returned to its gaseous state by reducing the pressure, leaving a solvent-free extract. This gentle process is ideal for thermally labile compounds. nih.gov
Table 5: General Parameters for Supercritical Fluid Extraction (SFE) with CO₂
| Parameter | Typical Range | Effect on Extraction |
|---|---|---|
| Pressure | 100 - 450 bar | Increases fluid density and solvating power. nih.gov |
| Temperature | 40 - 80 °C | Affects both solvent density and solute vapor pressure. nih.gov |
| CO₂ Flow Rate | 1 - 5 L/min | Influences extraction time and efficiency. |
Method Validation and Interlaboratory Comparability in Analytical Research
Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended purpose. demarcheiso17025.com It is a mandatory requirement in regulated environments and a cornerstone of good scientific practice. For any analytical method developed for this compound, a comprehensive validation study must be conducted according to established guidelines, such as those from the International Council for Harmonisation (ICH). fda.gov
Key validation parameters include:
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.
Accuracy: The closeness of the test results to the true value, often assessed by spike-recovery studies.
Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (short-term) and intermediate precision (within-laboratory variations).
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. fda.govresearchgate.net
Table 6: Typical Acceptance Criteria for Analytical Method Validation Parameters
| Parameter | Acceptance Criterion |
|---|---|
| Accuracy | Typically 98-102% recovery for drug substances. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2%. |
| Intermediate Precision | RSD ≤ 3%. |
| Linearity | Correlation coefficient (r²) ≥ 0.99. |
| Range | Typically 80% to 120% of the test concentration. |
| Robustness | No significant impact on results from minor parameter changes. |
Criteria can vary based on the specific application and regulatory requirements. demarcheiso17025.com
Interlaboratory comparability, often assessed through collaborative studies or ring trials, is essential for establishing the reproducibility of an analytical method. Such studies involve multiple laboratories analyzing the same homogenous samples using the same prescribed method. The results are statistically analyzed to determine the method's performance across different environments, equipment, and analysts. Establishing interlaboratory comparability is the ultimate proof of a method's ruggedness and its suitability for standardization. eurachem.org
Computational Chemistry and Theoretical Investigations of 1,7 Diisothiocyanatoheptane
Quantum Chemical Calculation Approaches
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. For a molecule like 1,7-diisothiocyanatoheptane, with its flexible aliphatic chain and reactive isothiocyanate termini, different computational approaches are employed depending on the desired balance between accuracy and computational cost.
Density Functional Theory (DFT) has become a workhorse in computational chemistry for its favorable balance of accuracy and computational expense, making it well-suited for medium to large-sized molecules. nih.gov For this compound, DFT methods, particularly with hybrid functionals like B3LYP, are used to perform geometry optimizations, revealing the most stable three-dimensional structure of the molecule. nih.govugent.beconicet.gov.ar
These calculations provide key insights into the electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive. Reactivity descriptors, such as electronegativity, chemical hardness, and electrophilicity index, can be derived from these orbital energies to quantify the molecule's behavior in chemical reactions. ugent.be The isothiocyanate (-NCS) group, being an electrophilic site, is a primary focus of reactivity studies. DFT calculations can map the electrostatic potential on the molecular surface, identifying the electron-rich and electron-poor regions that are susceptible to nucleophilic and electrophilic attack, respectively.
Table 1: Illustrative DFT-Calculated Electronic Properties for this compound
| Property | Predicted Value (Illustrative) | Significance |
| HOMO Energy | -7.0 eV | Relates to the ability to donate electrons. |
| LUMO Energy | -1.5 eV | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 5.5 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | ~2.5 D | Measures the overall polarity of the molecule. |
| Electrophilicity Index | High | Confirms the reactive nature of the -NCS groups. |
Note: These values are representative examples for a molecule of this type and would be precisely determined in a specific computational study.
Ab initio methods are computational techniques based on first principles, using only fundamental physical constants without empirical parameters. wikipedia.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer a systematic way to approach the exact solution of the Schrödinger equation. wikipedia.orgnih.gov
For a molecule with the size and flexibility of this compound, high-level ab initio calculations like CCSD(T) are computationally very demanding. Therefore, they are typically employed for smaller, model systems, such as methyl isothiocyanate or propyl isothiocyanate, to establish benchmark values for energies and geometries. researchgate.net These high-accuracy results can then be used to validate the performance of more cost-effective methods like DFT for the larger molecule. For instance, a study on n-alkanes used high-level W1h theory to establish benchmark thermochemical data, which then served to evaluate the performance of various DFT functionals. arxiv.org Such an approach ensures that the chosen DFT method provides a reliable description of the system.
Semi-empirical methods, such as AM1, PM3, and the more recent PM6 and PM7, are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify calculations. uni-muenchen.dewikipedia.org This parameterization significantly reduces computational cost, making these methods suitable for very large molecules or for high-throughput screenings of many molecules. wikipedia.orgarxiv.org
For this compound, semi-empirical methods are particularly useful for initial explorations of the potential energy surface. Due to the flexibility of the seven-carbon chain, the molecule can exist in a vast number of conformations. Semi-empirical methods can rapidly screen these conformers to identify a set of low-energy structures that can then be subjected to more accurate DFT or ab initio calculations. While their accuracy for absolute energies may be lower than DFT, they are often effective at predicting geometries and relative energy differences. uni-muenchen.de For example, semi-empirical methods have been used to calculate properties like Huckel charge distributions for large isothiocyanate-containing molecules. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Interactions
The heptane (B126788) chain in this compound provides significant conformational flexibility. Molecular Dynamics (MD) simulations are a powerful tool to explore this flexibility and understand how the molecule behaves over time in different environments. researchgate.netnih.gov
MD simulations model the molecule as a collection of atoms whose movements are governed by a force field, which is a set of parameters describing the potential energy of the system. nih.govresearchgate.net By solving Newton's equations of motion, MD generates a trajectory that describes the positions and velocities of the atoms over time. This allows for the analysis of dynamic processes and the sampling of different molecular conformations. aip.orgplos.org Studies on flexible aliphatic chains show they can adopt various coiled or extended structures. researchgate.netnih.gov For this compound, MD simulations can reveal the distribution of end-to-end distances between the two -NCS groups, the radius of gyration (a measure of its compactness), and the conformational preferences of the dihedral angles along the carbon backbone. acs.orgsoton.ac.uk This is crucial for understanding how the molecule might bridge two sites on a surface or in a biological macromolecule.
Table 2: Insights from Molecular Dynamics Simulations of this compound
| Parameter Analyzed | Information Gained | Potential Application |
| End-to-End Distance | Distribution of distances between the two terminal sulfur atoms. | Understanding the molecule's ability to act as a cross-linker. |
| Radius of Gyration | Overall size and shape (compact vs. extended) of the molecule over time. | Predicting interactions in crowded environments or with surfaces. |
| Dihedral Angle Distribution | Preferred rotational states (gauche vs. anti) of the C-C bonds in the heptane chain. | Characterizing the chain's flexibility and local structure. acs.orgsoton.ac.uk |
| Solvent Accessible Surface Area | The area of the molecule exposed to a solvent. | Assessing solubility and interactions with the surrounding medium. |
Theoretical Studies of Reaction Pathways and Transition States
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants to products. ugent.bemdpi.comnsf.gov For this compound, the primary sites of reaction are the electrophilic carbon atoms of the isothiocyanate groups. A common reaction is the nucleophilic addition of an amine or alcohol. nsf.govcdnsciencepub.com
Theoretical studies, typically using DFT, can model these reaction pathways. ugent.bensf.gov The process involves identifying the structures of the reactants, products, and any intermediates. Crucially, the transition state (TS)—the highest energy point along the reaction coordinate—must be located. researchgate.netnsf.gov The energy of the TS determines the activation energy barrier of the reaction, which is directly related to the reaction rate. Computational methods like synchronous transit-guided quasi-Newton (QST2/QST3) or scanning the potential energy surface are used to find the TS structure. nsf.gov Once a TS is located, it is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nsf.gov Finally, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to verify that the located transition state correctly connects the reactants and products. ugent.beresearchgate.net
Table 3: Steps for Theoretically Modeling a Reaction Pathway
| Step | Computational Method | Purpose |
| 1. Geometry Optimization | DFT (e.g., B3LYP) | Find the lowest energy structures of reactants and products. |
| 2. Transition State Search | QST2/QST3 or PES Scan | Locate the saddle point (transition state) on the potential energy surface. nsf.gov |
| 3. Frequency Calculation | DFT | Confirm the nature of stationary points (minimum or transition state). ugent.bensf.gov |
| 4. IRC Calculation | Intrinsic Reaction Coordinate | Verify the connection between the transition state and the intended reactants/products. ugent.beresearchgate.net |
| 5. Energy Calculation | High-level DFT or ab initio | Determine the reaction and activation energies. |
Prediction of Spectroscopic Properties through Computational Methods
Computational methods can accurately predict various spectroscopic properties, which is invaluable for identifying and characterizing molecules.
Vibrational Spectroscopy (IR and Raman): DFT calculations can compute the harmonic vibrational frequencies of a molecule. niscpr.res.inelixirpublishers.com These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. For this compound, the most characteristic vibrations would be the strong asymmetric stretching of the -NCS group, typically appearing around 2100 cm⁻¹, and the symmetric stretch near 950 cm⁻¹. niscpr.res.inelixirpublishers.com Comparing the computed spectrum with an experimental one can confirm the molecular structure and the assignment of spectral bands.
Table 4: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Illustrative) | Expected Intensity |
| -NCS Asymmetric Stretch | 2110 | Strong in IR |
| C-H Aliphatic Stretch | 2850-2960 | Strong in IR |
| -NCS Symmetric Stretch | 950 | Strong in Raman |
| C-N Stretch | 1270 | Medium |
Note: Based on data for similar molecules like 2-chlorophenylisothiocyanate. niscpr.res.in
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application of computational chemistry. chemaxon.comnih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating NMR shielding tensors. nih.gov These tensors are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Such calculations can predict the chemical shift for each unique carbon and hydrogen atom in the this compound molecule, aiding in the assignment of complex experimental spectra and confirming the structure. d-nb.info
Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)
| Atom Position (from end) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C1 (-CH₂-NCS) | 3.5 | 48 |
| C2 (-CH₂-) | 1.8 | 30 |
| C3 (-CH₂-) | 1.5 | 28 |
| C4 (-CH₂-) | 1.4 | 26 |
| -N=C=S | N/A | 130 |
Note: Chemical shifts are relative to TMS and are representative values. The symmetry of the molecule means C1=C7, C2=C6, and C3=C5.
Development of Predictive Models for Chemical Reactivity
The development of predictive models for chemical reactivity is a primary objective in computational chemistry, aiming to forecast the outcomes of chemical reactions without the need for extensive empirical experimentation. rsc.orgnih.gov These models are increasingly built using machine-learning approaches, which leverage large datasets of known reactions to learn the complex relationships between a molecule's structure and its reactive behavior. nih.govnih.gov The stability and compatibility of chemical components are crucial parameters for the selection of functional materials, and predictive models are essential tools for screening large databases of compounds for desired properties. rsc.org
For the isothiocyanate class of compounds, to which this compound belongs, predictive modeling often takes the form of Quantitative Structure-Activity Relationship (QSAR) models. While frequently used to predict biological activity, the underlying principles are directly applicable to chemical reactivity, as activity is a manifestation of a compound's reactive potential. researchgate.net For instance, QSAR models for other isothiocyanates have successfully predicted antibacterial activity by correlating it with physicochemical properties such as partial charge, polarity, and molecular shape. researchgate.netresearchgate.net These models are built on datasets that include experimental results, such as minimum inhibitory concentrations (MIC), and are validated to ensure their predictive power. researchgate.netfao.org
A predictive model for the chemical reactivity of this compound would be developed by first creating a dataset of its reactions with various chemical partners (e.g., nucleophiles). For each reaction, key outcomes like reaction rates or product yields would be measured. Concurrently, a range of molecular descriptors for this compound and its reaction partners would be calculated using computational methods. Machine learning algorithms would then be trained on this dataset to establish a mathematical relationship between the descriptors and the observed reactivity. nih.govescholarship.org The ultimate goal is a robust model that can accurately predict how this compound will react under new, untested conditions. rsc.org
The development of such models relies on high-quality data, where the inclusion of "negative" results or failed experiments is crucial to avoid bias and improve the model's accuracy. nih.gov Theoretical investigations into reaction mechanisms, such as identifying transition states and calculating activation energies through methods like Density Functional Theory (DFT), provide deeper insights that can enhance the predictive capability of these models. ugent.bersc.org
Table 1: Illustrative Data for a Predictive Reactivity Model of this compound
This table demonstrates the type of data that would be compiled to build a machine-learning model for predicting the reactivity of this compound with a series of amine nucleophiles.
| Reactant 1 | Reactant 2 (Nucleophile) | Descriptor: Nucleophile pKa | Descriptor: LUMO Energy (eV) of Isothiocyanate | Experimental Outcome: Reaction Rate (M⁻¹s⁻¹) |
|---|---|---|---|---|
| This compound | Ammonia (B1221849) | 9.25 | -1.5 (Calculated) | (Experimental Value) |
| This compound | Methylamine | 10.64 | -1.5 (Calculated) | (Experimental Value) |
| This compound | Aniline | 4.63 | -1.5 (Calculated) | (Experimental Value) |
| This compound | Pyrrolidine | 11.27 | -1.5 (Calculated) | (Experimental Value) |
Cheminformatics and Data-Driven Approaches for Structure-Reactivity Relationships
Cheminformatics provides the tools and methodologies to systematically analyze chemical data, enabling the discovery of structure-reactivity relationships (SRRs). researchgate.net This data-driven approach is particularly powerful for understanding how the structural features of a molecule like this compound govern its chemical behavior. By applying computational algorithms to large datasets, cheminformatics can identify the key molecular properties, or descriptors, that correlate with reactivity. arxiv.org
For this compound, a cheminformatics approach would involve calculating a wide array of molecular descriptors. These descriptors fall into several categories:
1D Descriptors: Basic properties like molecular weight and atom counts.
2D Descriptors: Properties derived from the 2D structure, such as topological indices and counts of specific functional groups.
3D Descriptors: Properties based on the 3D conformation of the molecule, including molecular shape and volume.
Physicochemical Descriptors: Properties like lipophilicity (LogP), polar surface area (PSA), and calculated electronic properties.
These descriptors, once calculated for a series of related compounds, can be correlated with experimentally determined reactivity data using statistical and machine learning methods. This process can reveal, for example, how the length of the seven-carbon alkyl chain in this compound influences its reactivity compared to other diisothiocyanates by affecting its solubility, conformation, and the electronic properties of the two isothiocyanate groups. Advanced models can even predict reaction outcomes by tracking the movement of electrons during a reaction mechanism, offering a highly detailed view of reactivity. arxiv.org
Table 2: Key Molecular Descriptors for this compound Relevant to Cheminformatics Studies
This table provides examples of standard molecular descriptors that would be calculated for this compound in a data-driven study of its reactivity.
| Descriptor Type | Descriptor Name | Description |
|---|---|---|
| Physicochemical | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | A measure of the molecule's lipophilicity or hydrophobicity. |
| Topological | Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, also including their attached hydrogens. Correlates with transport properties. |
| Structural | Number of Rotatable Bonds | The count of bonds that allow free rotation, indicating molecular flexibility. |
| Electronic | HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, which are key to predicting reactivity in frontier molecular orbital theory. |
| Electronic | Partial Charge on NCS Carbon | The calculated electrostatic charge on the carbon atom of the isothiocyanate group, indicating its electrophilicity. |
Applications in Advanced Materials Science and Polymer Chemistry
Polymer Synthesis and Engineering with 1,7-Diisothiocyanatoheptane
The presence of two isothiocyanate (-N=C=S) groups makes this compound a potentially versatile monomer for various polymerization reactions.
The synthesis of polymers where the isothiocyanate group forms a part of the polymer backbone or is a pendant group is an area of interest in functional polymer chemistry. However, specific research detailing the homopolymerization or copolymerization of this compound to form polyisothiocyanates is not readily found in the current body of scientific literature. Conceptually, such polymers could be designed for post-polymerization modification, where the reactive isothiocyanate groups can be used to graft other molecules onto the polymer chain.
One of the most characteristic reactions of isothiocyanates is their reaction with primary and secondary amines to form thioureas. Consequently, this compound can be expected to react with various diamines through polyaddition reactions to yield polythioureas. This process is analogous to the formation of polyureas from diisocyanates and diamines.
The general reaction for the formation of polythiourea from a diisothiocyanate and a diamine is as follows:
n S=C=N-R-N=C=S + n H₂N-R'-NH₂ → [-C(=S)-NH-R-NH-C(=S)-NH-R'-NH-]n
The properties of the resulting polythiourea would be highly dependent on the chemical nature of both the diisothiocyanate (in this case, with a flexible heptane (B126788) linker) and the diamine comonomer. While this reaction is chemically feasible, specific studies employing this compound for the synthesis of novel polythioureas with detailed characterization and property analysis are not prominently reported. Multicomponent polymerizations involving diamines and carbon disulfide can also lead to the formation of polythioureas, offering an alternative synthetic route. bohrium.com
Diisothiocyanates can function as effective cross-linking agents for polymers containing nucleophilic functional groups, such as amines or thiols. The two isothiocyanate groups can react with these functionalities on different polymer chains, creating a three-dimensional network structure. nih.govspecialchem.comdtic.mil This cross-linking process generally leads to an increase in the material's modulus, thermal stability, and solvent resistance. specialchem.comdtic.mil
The degree of cross-linking and the resulting network properties can be tailored by controlling the concentration of the cross-linking agent and the reaction conditions. While the principle is well-established, specific data on the use of this compound as a cross-linking agent, including its efficiency and the properties of the resulting cross-linked polymers, are not detailed in the available literature.
Table 1: Potential Effects of Cross-linking with this compound on Polymer Properties
| Property | Expected Change | Rationale |
| Tensile Strength | Increase | Formation of a 3D covalent network restricts chain mobility. specialchem.com |
| Flexibility | Decrease | The rigid network structure limits the movement of polymer chains. specialchem.com |
| Thermal Stability | Increase | Covalent cross-links provide greater stability at elevated temperatures. specialchem.com |
| Solvent Swelling | Decrease | The cross-linked network restricts the penetration of solvent molecules. |
The isothiocyanate group is a valuable functional handle in the synthesis of specialized polymers. researchgate.netmdpi.comresearchgate.netnih.govmdpi.com Polymers incorporating this compound could be designed for a variety of research applications, leveraging the reactivity of the -N=C=S group. For instance, these groups can react with biomolecules, making such polymers potentially useful in biomedical applications like drug delivery or bioconjugation. mdpi.comresearchgate.netmdpi.com However, specific examples of functional polymers derived from this compound for specialized applications are not well-documented in scientific publications.
Exploration in Supramolecular Chemistry and Self-Assembly Processes
The isothiocyanate group can participate in non-covalent interactions, such as hydrogen bonding and coordination with metal ions. These interactions are fundamental to supramolecular chemistry and self-assembly. While the flexible heptane chain of this compound might influence its self-assembly behavior, there is a lack of specific research on the supramolecular chemistry of this particular compound. The design of complex, self-assembling systems often relies on a balance of directional interactions and molecular geometry, and further investigation would be needed to explore the potential of this compound in this field.
Surface Modification and Coating Technologies for Material Science Research
The reactivity of isothiocyanates with nucleophiles makes them suitable for the surface modification of materials that possess hydroxyl, amino, or thiol groups on their surface. researchgate.netmdpi.comnih.govresearchgate.netutm.my By anchoring this compound to a surface, one of the isothiocyanate groups would react with the surface, leaving the other available for further functionalization. This could be a strategy to introduce new properties to a material's surface, such as altering its wettability or providing sites for the attachment of other molecules. mdpi.comnih.gov Despite the chemical feasibility, there are no specific reports found that detail the use of this compound in surface modification or coating technologies.
Table 2: Potential Applications of this compound in Surface Modification
| Application Area | Potential Use | Mechanism |
| Biomaterial Engineering | Immobilization of biomolecules | The free isothiocyanate group can react with amine groups on proteins or peptides. |
| Chromatography | Creation of stationary phases | The functionalized surface can be used to separate molecules based on specific interactions. |
| Sensor Development | Anchoring of sensing molecules | The surface-bound isothiocyanate can be used to attach molecules that change their properties upon binding to an analyte. |
The role of this compound in the development of novel chemical sensors remains an area with limited specific research.
Integration into Advanced Composite Materials
In theory, this compound could be explored as a coupling agent or a cross-linking agent in the fabrication of advanced composites. The isothiocyanate groups can react with functional groups present on the surface of reinforcing fibers (e.g., hydroxyl groups on glass fibers) and also with the polymer matrix. This dual reactivity could potentially improve the adhesion between the fiber and the matrix, leading to better stress transfer and, consequently, enhanced mechanical properties such as strength and stiffness. The flexible heptamethylene chain could also introduce a degree of toughness at the interface, potentially improving the composite's resistance to fatigue and impact. Despite this potential, specific research detailing the use and effects of this compound in advanced composite materials has not been prominently reported.
Nanomaterials Science and Integration
The field of nanomaterials science often involves the surface modification of nanoparticles to tailor their properties and facilitate their integration into various systems. nih.govnih.govutm.my The isothiocyanate group is a versatile functional group for attaching molecules to the surface of certain types of nanoparticles, particularly those with amine groups on their surface.
This compound, with its two reactive ends, could theoretically be used to link nanoparticles together, forming nanoparticle assemblies or networks. It could also be employed to functionalize nanoparticle surfaces by attaching one isothiocyanate group to the nanoparticle and leaving the other available for further reactions, for instance, to attach biomolecules or other functional polymers. This surface functionalization can be crucial for improving the dispersion of nanoparticles in a polymer matrix for composite applications or for targeting specific cells in biomedical applications. However, the scientific literature lacks specific examples and detailed studies on the application of this compound in the synthesis or modification of nanomaterials.
Future Research Directions and Emerging Paradigms for 1,7 Diisothiocyanatoheptane
Integration with Flow Chemistry and Automated Synthetic Platforms
The synthesis and modification of 1,7-diisothiocyanatoheptane are prime candidates for the application of flow chemistry and automated synthesis. Continuous-flow reactors offer significant advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for higher yields and purity. dfc-kyoto.co.jpnih.gov
Future research should focus on developing robust and scalable flow chemistry protocols for the synthesis of this compound itself. Furthermore, its use as a bifunctional building block in automated platforms could accelerate the discovery of novel polymers and materials. High-throughput experimentation, enabled by automated synthesizers, could rapidly screen reaction conditions and explore a wider range of co-reactants, leading to the efficient development of new derivatives with tailored properties.
Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis
| Feature | Potential Advantage |
| Precise control of reaction parameters | Improved yield and purity |
| Enhanced safety | Safe handling of potentially hazardous reagents |
| Scalability | Facile transition from laboratory to industrial production |
| Integration with in-line analysis | Real-time reaction monitoring and optimization |
Exploration of Bio-Inspired and Biocatalytic Synthetic Routes
Nature provides a vast blueprint for the design of efficient and selective chemical transformations. Bio-inspired synthesis and biocatalysis represent promising avenues for the greener and more sustainable production of this compound and its derivatives. nih.govunito.it
The exploration of enzymatic pathways for the introduction of the isothiocyanate functionality could offer a milder and more selective alternative to conventional chemical methods. mdpi.com Enzymes, such as those from the nitrile-degrading or thiocyanate-metabolizing families, could be investigated and potentially engineered for this purpose. Bio-inspired approaches, mimicking natural processes, might also lead to novel synthetic strategies. nih.govmdpi.com
Advanced In Silico Material Design and Property Prediction
Computational chemistry and materials science offer powerful tools for the in silico design and prediction of the properties of materials derived from this compound. Molecular modeling and simulation can provide valuable insights into the structure-property relationships of polymers and other materials incorporating this bifunctional monomer.
By employing techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD), researchers can predict a range of properties, including mechanical strength, thermal stability, and electronic characteristics, before a single molecule is synthesized in the lab. This predictive capability can significantly accelerate the materials discovery process, guiding experimental efforts towards the most promising candidates.
Table 2: Predicted Properties of this compound-Based Polymers Using In Silico Methods
| Property | Computational Method | Potential Application |
| Mechanical Modulus | Molecular Dynamics (MD) | High-performance polymers |
| Glass Transition Temperature | MD, DFT | Thermally stable materials |
| Electronic Band Gap | Density Functional Theory (DFT) | Organic electronics |
| Adhesion Properties | MD | Advanced adhesives and coatings |
Discovery of Novel Reactivity Pathways and Catalytic Systems
The dual isothiocyanate functionality of this compound presents a rich landscape for exploring novel reactivity pathways. While the reactions of isothiocyanates are well-established, the specific behavior of this bifunctional molecule in the presence of novel catalysts could lead to unexpected and valuable chemical transformations.
Research in this area should focus on the development of new catalytic systems that can selectively activate the isothiocyanate groups, enabling precise control over polymerization and modification reactions. This could involve the use of transition metal catalysts, organocatalysts, or even photocatalytic systems to access new reaction manifolds and construct complex molecular architectures.
Interdisciplinary Research Endeavors and Collaborative Initiatives
Realizing the full potential of this compound will necessitate a departure from siloed research efforts. Interdisciplinary collaborations that bring together experts from organic synthesis, polymer chemistry, computational modeling, materials science, and engineering will be crucial.
Such collaborative initiatives can foster a synergistic environment where the challenges and opportunities associated with this compound can be addressed from multiple perspectives. For instance, synthetic chemists could work alongside computational scientists to design and synthesize novel polymers with properties predicted to be ideal for specific applications, which are then tested and refined by materials engineers. This integrated approach will be essential for translating fundamental research into tangible technological advancements.
Q & A
Q. How should conflicting results about the compound’s mechanism of action (MOA) be addressed in interdisciplinary studies?
- Methodology : Reconcile discrepancies via orthogonal assays (e.g., SPR for binding affinity, Western blot for target expression). Conduct meta-analyses of published data, highlighting methodological differences (e.g., buffer pH, assay temperature). Propose consensus models with falsifiable hypotheses for future validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
